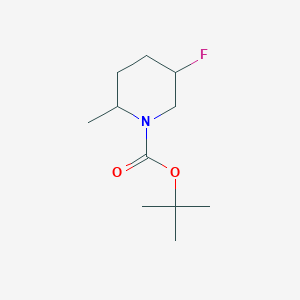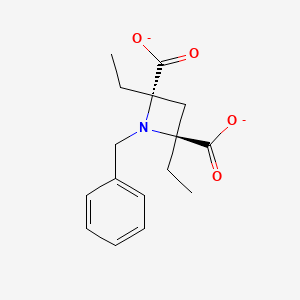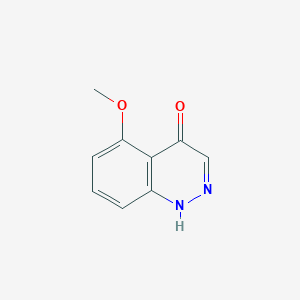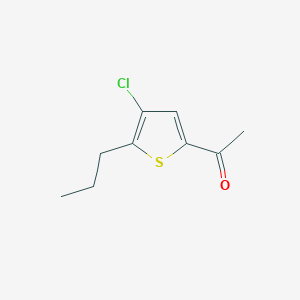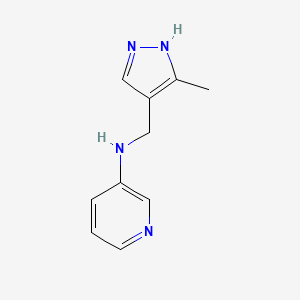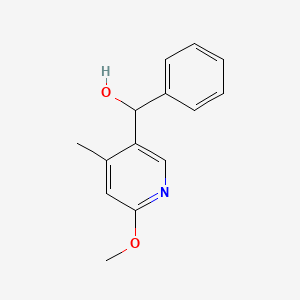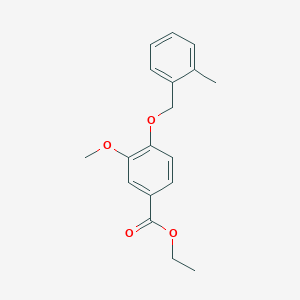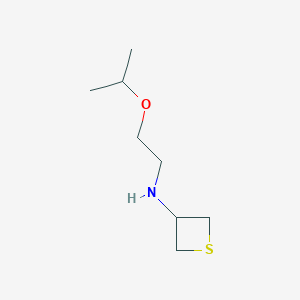
N-(2-Isopropoxyethyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Isopropoxyethyl)thietan-3-amine: is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of an isopropoxyethyl group attached to the nitrogen atom of the thietan-3-amine structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Isopropoxyethyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates with an appropriate amine. Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which is particularly useful for the synthesis of spirothietanes .
Industrial Production Methods: Industrial production of thietanes, including this compound, often involves the use of efficient and scalable synthetic routes. These methods may include the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs .
化学反应分析
Types of Reactions: N-(2-Isopropoxyethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thietane ring .
科学研究应用
N-(2-Isopropoxyethyl)thietan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is used in the study of sulfur metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-Isopropoxyethyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. Its sulfur-containing structure allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
相似化合物的比较
Thietan-3-amine: A simpler analog without the isopropoxyethyl group.
Thietan-3-yl amine hydrochloride: A salt form with similar properties.
Spirothietanes: Compounds with a spirocyclic structure that share the thietane ring
Uniqueness: N-(2-Isopropoxyethyl)thietan-3-amine is unique due to the presence of the isopropoxyethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C8H17NOS |
|---|---|
分子量 |
175.29 g/mol |
IUPAC 名称 |
N-(2-propan-2-yloxyethyl)thietan-3-amine |
InChI |
InChI=1S/C8H17NOS/c1-7(2)10-4-3-9-8-5-11-6-8/h7-9H,3-6H2,1-2H3 |
InChI 键 |
VMZDJMNTFBERNV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCNC1CSC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




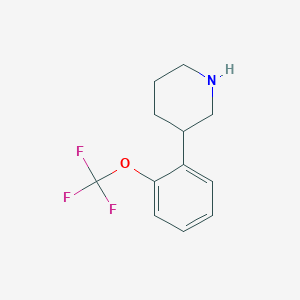
![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
